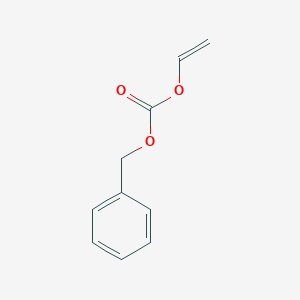

Benzyl vinyl carbonate

Descripción general

Descripción

Benzyl vinyl carbonate is an organic compound that belongs to the class of vinyl carbonates It is characterized by the presence of a benzyl group attached to a vinyl carbonate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl vinyl carbonate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with vinyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. An improved method for the preparation of this compound has been developed, which avoids the need for high-vacuum distillation or chromatography, making it more suitable for large-scale production .

Análisis De Reacciones Químicas

Reactivity in Annulation Reactions

Vinylene carbonate acts as a dual-purpose reagent in Rh(III)-catalyzed C–H activation and [4+2]-annulation reactions:

-

Role as an Acetylene Surrogate : It transfers vinylene groups to sulfoximine motifs, forming 1,2-benzothiazine derivatives in moderate-to-good yields .

-

Redox-Neutral Process : Eliminates the need for external oxidants, enhancing catalyst turnover efficiency .

Key Reaction Pathway :

-

Rh(III)-catalyzed C–H bond activation of sulfoximines.

-

Coordination of vinylene carbonate to the metal center.

-

Cyclization via migratory insertion to form the benzothiazine core.

Functionalization and Stability

Vinylene carbonates are susceptible to:

-

Radical Polymerization : Forms passivation layers in battery electrolytes .

-

Transcarbonation : Exchanges carbonate groups with alcohols or phenols under nucleophilic catalysis .

Thermal Stability : Decomposes above 90°C in the presence of strong bases (e.g., NaOH), leading to hydrolysis byproducts .

Comparative Analysis of Catalytic Systems

Table 2: Catalytic Efficiency in Vinylene Carbonate Synthesis

| Catalyst System | Substrate | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Triazolium Salt/DMAP | Aromatic Aldehydes | 70–86 | 90 |

| Imidazolium Salts | Benzoins | 20–99 | 90–120 |

| Rh(III)/Amino Acid | Sulfoximines | 55–82 | 100 |

Challenges and Limitations

-

Steric Hindrance : Bulky substituents on benzoins (e.g., ortho-methyl groups) hinder reaction progress .

-

Base Sensitivity : Strong bases like NaOH degrade vinylene carbonates, necessitating mild conditions .

While benzyl vinyl carbonate is not explicitly studied in the reviewed literature, the reactivity of vinylene carbonate provides a foundational framework for hypothesizing analogous behavior in benzyl-substituted derivatives. Further experimental studies are required to validate these extrapolations.

Aplicaciones Científicas De Investigación

BVC is primarily used as a monomer in the synthesis of various polymers. Its ability to copolymerize with other monomers enhances the properties of the resulting materials.

Polymerization Reactions

BVC can be polymerized using radical initiators or through cationic polymerization methods. The polymers produced are utilized in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.

Copolymerization

BVC is often copolymerized with other vinyl monomers to create materials with tailored properties. For example, copolymers of BVC and acrylates have been developed for use in UV-curable coatings, providing enhanced durability and gloss.

Case Study: UV-Curable Coatings

A study demonstrated that incorporating BVC into UV-curable formulations improved the mechanical strength and thermal stability of the coatings compared to formulations without BVC. These coatings are particularly useful in automotive and industrial applications where durability is crucial.

Pharmaceutical Applications

BVC has been explored for its potential in pharmaceutical applications, particularly as a building block for drug synthesis.

Synthesis of Immunosuppressive Compounds

Research indicates that BVC can be used in the synthesis of immunosuppressive agents, which are critical in organ transplantation and autoimmune disease treatment. The compound's reactivity allows for the formation of complex molecular structures required for therapeutic efficacy .

Drug Delivery Systems

The incorporation of BVC into polymeric drug delivery systems enhances the release profiles of therapeutic agents. Studies have shown that polymers derived from BVC can be engineered to provide controlled release, improving patient compliance and therapeutic outcomes.

Table 2: Summary of Pharmaceutical Applications

| Application | Description |

|---|---|

| Immunosuppressive Compounds | Building block for targeted drug synthesis |

| Drug Delivery Systems | Enhances controlled release profiles |

Material Science Applications

BVC's unique properties make it suitable for various applications in material science.

Electronic Materials

BVC-based polymers have been investigated for use in electronic applications, particularly as insulating materials in high-frequency circuits. The low dielectric constant of BVC copolymers makes them ideal candidates for next-generation electronic devices .

Coatings and Adhesives

Due to its excellent adhesion properties, BVC is used in formulating high-performance adhesives and coatings that require strong bonding capabilities under various environmental conditions.

Case Study: High-Frequency Low-Dielectric Materials

Research has shown that BVC copolymers can be effectively utilized in creating low-dielectric materials suitable for 5G communication technologies. These materials exhibit stability under high-frequency conditions while maintaining low energy loss during signal transmission .

Mecanismo De Acción

The mechanism of action of benzyl vinyl carbonate in various applications involves its ability to undergo polymerization and form stable polymers. In drug delivery systems, the compound’s degradation products, such as benzyl alcohol, are non-toxic and can be easily metabolized by the body. The molecular targets and pathways involved in its action depend on the specific application, such as the interaction with biological tissues in medical applications or the formation of cross-linked networks in industrial coatings .

Comparación Con Compuestos Similares

- Vinylene carbonate

- Ethylene carbonate

- Propylene carbonate

Comparison: Benzyl vinyl carbonate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. Compared to vinylene carbonate, this compound has a higher molecular weight and different reactivity patterns. Ethylene carbonate and propylene carbonate are more commonly used as solvents in lithium-ion batteries, whereas this compound is primarily explored for its polymerization potential and biomedical applications .

Actividad Biológica

Benzyl vinyl carbonate (BVC), an organic compound characterized by a benzyl group attached to a vinyl carbonate moiety, has garnered attention in various fields, particularly in medicinal chemistry and polymer science. This article delves into the biological activity of BVC, highlighting its synthesis, potential applications, and relevant research findings.

This compound is synthesized primarily through the reaction of benzyl alcohol with vinyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature, yielding BVC as a primary product. In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability of production.

Chemical Reactions Involving BVC

BVC can undergo several chemical reactions:

- Polymerization : It can polymerize to form poly(vinyl carbonate) under specific conditions.

- Hydrolysis : In the presence of water, BVC hydrolyzes to produce benzyl alcohol and carbon dioxide.

- Substitution Reactions : It participates in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.

These reactions are significant for its applications in drug delivery systems and tissue engineering.

This compound interacts with biological targets primarily through alkylation processes. This interaction leads to the formation of carbamate groups, which are crucial in protecting amines during peptide synthesis. The compound's efficacy can be influenced by several environmental factors, including pH and temperature.

Applications in Medicine

- Drug Delivery Systems : BVC is being explored for its ability to form biocompatible and biodegradable polymers suitable for drug delivery applications.

- Tissue Engineering : Its potential use in developing scaffolds for bone and cartilage repair has been investigated, showcasing its versatility in regenerative medicine.

Research Findings

Recent studies have highlighted various aspects of BVC's biological activity:

- Biocompatibility : Research indicates that BVC exhibits favorable biocompatibility profiles, making it suitable for medical applications. For instance, it has passed USP Class VI testing, which evaluates the biological reactivity of materials .

- Antimicrobial Properties : Some derivatives of BVC have shown antimicrobial activity, suggesting potential applications in combating infections .

Case Studies

-

Polymerization Studies : A study demonstrated the successful RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of vinylbenzyl chloride with BVC, resulting in controlled molecular weight polymers with potential biomedical applications .

Parameter Result Conversion Rate 78.5% after 8 hours Molecular Weight (Mn) 6200 Polydispersity Index (PDI) 1.37 - Tissue Engineering Applications : In tissue engineering research, scaffolds made from BVC-based polymers were evaluated for their mechanical properties and cellular response. The results indicated promising outcomes for bone regeneration applications.

Propiedades

IUPAC Name |

benzyl ethenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSHJHHDLLAIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.